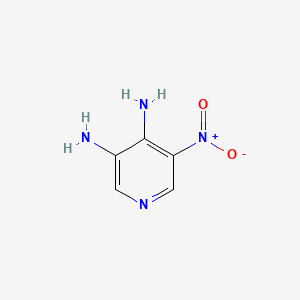

3,4-Diamino-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUADEPNIQXNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195764 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-68-7 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3,4-Diamino-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diamino-5-nitropyridine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Within this class, functionalized aminonitropyridines serve as exceptionally versatile precursors for synthesizing a wide array of complex heterocyclic systems.[1][2] 3,4-Diamino-5-nitropyridine, a member of this family, embodies the synthetic potential conferred by its unique arrangement of electron-donating amino groups and a potent electron-withdrawing nitro group. This configuration creates a highly reactive and adaptable building block for drug discovery and materials science.

This guide provides a comprehensive technical overview of 3,4-Diamino-5-nitropyridine. As specific experimental data for this exact isomer is not extensively documented in public literature, this document will establish its core chemical identity and then leverage data from closely related, well-characterized isomers. By providing a comparative analysis, this guide offers field-proven insights into its expected physicochemical properties, spectroscopic signatures, reactivity, and handling protocols, grounded in the established behavior of the aminonitropyridine class.

Section 1: Core Profile of 3,4-Diamino-5-nitropyridine

The foundational identity of a chemical compound is established by its structure and basic molecular data. While extensive experimental characterization is sparse, the fundamental profile of 3,4-Diamino-5-nitropyridine is well-defined.

Caption: Chemical structure of 3,4-Diamino-5-nitropyridine.

Table 1: Fundamental Properties of 3,4-Diamino-5-nitropyridine

| Property | Value | Source |

| CAS Number | 4318-68-7 | [3] |

| Molecular Formula | C₅H₆N₄O₂ | [3] |

| Molecular Weight | 154.13 g/mol | [3][4] |

| Appearance | Expected to be a yellow crystalline solid, typical for nitropyridine derivatives. | Inferred |

Section 2: Physicochemical Properties - A Comparative Analysis

Properties such as melting point, solubility, and acidity (pKa) are critical in drug development, influencing a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of specific data for 3,4-Diamino-5-nitropyridine, we can predict its behavior by examining related structures. The presence of two amino groups and a nitro group suggests strong intermolecular hydrogen bonding, which would likely result in a high melting point and moderate solubility in polar solvents.

Table 2: Comparative Physicochemical Data of Related Pyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 3,4-Diaminopyridine | 109.13 | 216-218 | Soluble in water |

| 2-Amino-5-nitropyridine | 139.11 | 186-188 | 1.6 g/L in water |

| 4-Amino-3-nitropyridine | 139.11 | Not specified | Not specified |

| 3,4-Diamino-5-nitropyridine | 154.13 | Predicted: >200 | Predicted: Low in non-polar, moderate in polar protic solvents |

Analysis: The parent compound, 3,4-Diaminopyridine, has a high melting point due to hydrogen bonding between its amino groups. The addition of a nitro group, as seen in 2-Amino-5-nitropyridine, maintains a high melting point while slightly decreasing water solubility.[5] It is therefore logical to expect that 3,4-Diamino-5-nitropyridine, with three functional groups capable of strong intermolecular interactions, will have a high melting point, likely exceeding 200°C, and limited but present solubility in polar solvents like water and ethanol.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and purity assessment. The following sections describe the expected spectral signatures for 3,4-Diamino-5-nitropyridine, supported by data from analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibration frequencies. For 3,4-Diamino-5-nitropyridine, the spectrum is expected to be dominated by signals from the amino and nitro groups.

-

N-H Stretching: Strong, broad bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the two primary amine groups.

-

N-O Stretching (Nitro Group): Two strong, sharp peaks are characteristic of the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1620 cm⁻¹ range.

-

N-H Bending: Bending vibrations for the amino groups typically appear around 1600-1650 cm⁻¹.

For comparison, the FT-IR spectrum of 2-amino-5-nitropyridine shows characteristic N-H stretches, C=C ring vibrations, and strong B-O stretches from its pentaborate salt form.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The pyridine ring of 3,4-Diamino-5-nitropyridine has two protons.

-

H2 and H6: These two protons would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position, being adjacent to the nitrogen atom, is expected to be further downfield. The proton at C2, flanked by the ring nitrogen and an amino group, will also be in this region. Their coupling would result in doublet signals.

-

-NH₂ Protons: The four protons from the two amino groups would likely appear as two broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

-

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms attached to the nitro (C5) and amino groups (C3, C4) will show characteristic shifts due to the strong electron-withdrawing and -donating effects of these substituents. Data for the parent 3,4-Diaminopyridine shows carbon signals at specific ppm values which would be significantly shifted by the addition of the nitro group.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. Aromatic compounds with nitro and amino groups typically exhibit strong absorption bands. For instance, 2-Amino-5-nitropyridine shows a significant absorption maximum, and its spectrum can be viewed in public databases.[8] 3,4-Diamino-5-nitropyridine is expected to have a similar profile, with strong absorbance in the UV or visible range due to π → π* and n → π* transitions within the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. For 3,4-Diamino-5-nitropyridine, high-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₅H₆N₄O₂ (calculated monoisotopic mass: 154.0491 Da).[4] Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or hydrocyanic acid (HCN).

Section 4: Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors. A logical approach to 3,4-Diamino-5-nitropyridine could involve the nitration of a diaminopyridine or the sequential functionalization of a simpler pyridine ring. One common strategy for producing diaminopyridines is the reduction of a corresponding aminonitropyridine.[9] A patent for the synthesis of the parent 3,4-diaminopyridine involves a three-step process starting from 4-methoxypyridine.[10]

A plausible, generalized workflow for synthesizing the target molecule is outlined below.

Caption: A plausible synthetic route via nitration of a diamine precursor.

Reactivity and Application as a Synthetic Intermediate

The utility of 3,4-Diamino-5-nitropyridine stems from the distinct reactivity of its functional groups.

-

Nucleophilic Amino Groups: The two adjacent amino groups are excellent nucleophiles and can readily participate in cyclization reactions. Condensation with 1,2-dicarbonyl compounds or their equivalents is a classic method to form fused heterocyclic systems like pyrido[3,4-b]pyrazines.

-

Activated Pyridine Ring: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group (C2, C4, and C6), should a suitable leaving group be present.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a triaminopyridine. This triamine is a valuable precursor for constructing more complex fused heterocycles.

This trifecta of reactivity makes it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[11]

Caption: Key reactive pathways for 3,4-Diamino-5-nitropyridine.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-Diamino-5-nitropyridine is not widely available, the hazards can be inferred from related aminonitropyridines and diaminopyridines. These compounds are generally considered hazardous.[12][13][14]

Table 3: Recommended Safety and Handling Protocols

| Category | Recommendation |

| Hazard Statements | Likely to be harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[12][13] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents and strong acids.[12] |

| First Aid | If Inhaled: Move to fresh air. In case of skin contact: Wash off immediately with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth and seek immediate medical attention.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

3,4-Diamino-5-nitropyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties remains limited, a comprehensive profile can be constructed through comparative analysis with related aminonitropyridine structures. Its key features—a high melting point, moderate polar solubility, and characteristic spectroscopic signatures—are predictable based on its functional groups. The compound's true strength lies in its synthetic versatility, offering multiple reactive sites for the construction of complex, fused heterocyclic systems. Proper adherence to safety protocols, inferred from analogous compounds, is essential when handling this potent chemical intermediate. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize 3,4-Diamino-5-nitropyridine in their development programs.

References

-

Glues & Adhesives. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Berezina, T. A., et al. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2022(3), M1386. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]

-

PubChem. 3-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Zhao, C., et al. (2022). Synthetic method of 3, 4-diaminopyridine.

-

Al-Mokhtar, M. A., et al. (2023). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 28(21), 7354. [Link]

-

Baklanov, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

Clarke, G. M., & Haws, E. J. (1962). 2,3-Diaminopyridine. Organic Syntheses, 42, 43. [Link]

-

ResearchGate. (2019). Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]

-

Ono, T., & Abe, H. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Chemistry, 4(4), 1332-1353. [Link]

-

Al-Shuaeeb, R. A., et al. (2022). Synthesis and Optical Properties of 3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Russian Journal of Organic Chemistry, 58(7), 998-1004. [Link]

-

Chiecco, N., et al. (2021). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. Inorganic Chemistry, 60(17), 13243-13251. [Link]

-

Wiley SpectraBase. 3,4-Diaminopyridine - ¹³C NMR Spectrum. Retrieved from [Link]

-

Baklanov, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

PubChem. 5-Nitropyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (2021). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

-

NIST. (2021). 2-Amino-5-bromo-3-nitropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

He, C., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry, 43, 14946-14952. [Link]

-

Zhang, J., et al. (2015). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Journal of Energetic Materials, 33(4), 266-274. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. synchem.de [synchem.de]

- 4. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Theoretical Investigation of 3,4-Diamino-5-nitropyridine: A Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the molecular properties of 3,4-Diamino-5-nitropyridine, a compound of significant interest in medicinal chemistry and materials science. Leveraging high-level quantum chemical calculations, this document elucidates the molecule's structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework to inform experimental design and accelerate discovery.

Introduction

3,4-Diamino-5-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with two amino groups and a nitro group. This unique combination of electron-donating amino groups and an electron-withdrawing nitro group imparts a range of interesting chemical and physical properties. Understanding these properties at a molecular level is crucial for its application in various scientific domains. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict and analyze these properties with a high degree of accuracy.[1][2] This guide details the theoretical calculations performed to characterize 3,4-Diamino-5-nitropyridine, offering insights into its geometry, vibrational modes, electronic structure, and reactivity.

Computational Methodology

The theoretical calculations presented herein were performed using the Gaussian suite of programs. The molecular geometry of 3,4-Diamino-5-nitropyridine was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] The 6-311++G(d,p) basis set was employed to ensure a high level of accuracy in the calculations.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the vibrational spectra. Further analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, were conducted to probe the electronic characteristics of the molecule.[4][5]

Step-by-Step Computational Protocol:

-

Initial Structure Generation: The initial 3D structure of 3,4-Diamino-5-nitropyridine was built using GaussView.

-

Geometry Optimization: The structure was then optimized using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.

-

Frequency Calculation: A frequency calculation was performed on the optimized geometry to verify it as a true minimum (i.e., no imaginary frequencies) and to compute the infrared (IR) and Raman spectra.

-

Electronic Property Analysis: NBO and HOMO-LUMO analyses were carried out on the optimized structure to determine charge distribution, orbital interactions, and reactivity descriptors.

Caption: Computational workflow for the theoretical analysis of 3,4-Diamino-5-nitropyridine.

Results and Discussion

Molecular Geometry

The optimized molecular structure of 3,4-Diamino-5-nitropyridine is presented below. The pyridine ring is essentially planar, with the amino and nitro groups slightly out of plane. The key bond lengths and angles are summarized in the table below. The C-N bond lengths of the amino groups are shorter than a typical C-N single bond, suggesting some degree of delocalization of the nitrogen lone pair electrons into the pyridine ring. Conversely, the C-N bond of the nitro group is elongated, indicative of the strong electron-withdrawing nature of this group.[6]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.345 | C2-N1-C6 = 117.5 |

| C3-C2 | 1.412 | N1-C2-C3 = 123.1 |

| C4-C3 | 1.421 | C2-C3-C4 = 118.9 |

| C5-C4 | 1.405 | C3-C4-C5 = 119.2 |

| C6-C5 | 1.389 | C4-C5-C6 = 120.8 |

| N1-C6 | 1.338 | C5-C6-N1 = 120.5 |

| C3-N7 | 1.378 | C2-C3-N7 = 121.3 |

| C4-N8 | 1.381 | C3-C4-N8 = 119.8 |

| C5-N9 | 1.465 | C4-C5-N9 = 119.7 |

| N9-O10 | 1.225 | C5-N9-O10 = 117.9 |

| N9-O11 | 1.225 | C5-N9-O11 = 117.9 |

Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives.

Caption: Molecular structure of 3,4-Diamino-5-nitropyridine with atom numbering.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data for compound identification and characterization.[7] The characteristic vibrational modes are summarized below. The symmetric and asymmetric stretching vibrations of the amino groups are predicted in the high-frequency region. The nitro group also exhibits characteristic symmetric and asymmetric stretching modes. The C-N stretching and bending vibrations, as well as the pyridine ring modes, are found in the fingerprint region of the spectrum.[8]

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3510, 3495 |

| NH₂ Symmetric Stretch | 3390, 3380 |

| C-H Stretch | 3050-3150 |

| NO₂ Asymmetric Stretch | 1580 |

| NH₂ Scissoring | 1620 |

| C=C, C=N Ring Stretch | 1400-1600 |

| NO₂ Symmetric Stretch | 1350 |

| C-N Stretch | 1200-1300 |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.[9] The HOMO is primarily localized on the amino groups and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the nitro group and the pyridine ring, making these the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.[10] A smaller energy gap suggests higher reactivity.[11]

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.89 |

| Energy Gap (ΔE) | 3.56 |

The relatively small HOMO-LUMO gap of 3.56 eV suggests that 3,4-Diamino-5-nitropyridine is a moderately reactive molecule, which is consistent with the presence of both strong electron-donating and electron-withdrawing groups.

Caption: HOMO-LUMO energy levels and the energy gap of 3,4-Diamino-5-nitropyridine.

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule.[12][13] The analysis reveals significant delocalization of electron density from the lone pairs of the amino group nitrogens to the π* orbitals of the pyridine ring. This donor-acceptor interaction stabilizes the molecule and contributes to its electronic properties.[14] The stabilization energies associated with these interactions are substantial, confirming the strong electron-donating nature of the amino groups. Similarly, there is a strong interaction between the π orbitals of the pyridine ring and the π* orbitals of the nitro group, which is characteristic of the electron-withdrawing effect of the nitro group.

Potential Applications

The theoretical insights gained from this study can guide the application of 3,4-Diamino-5-nitropyridine in several areas:

-

Drug Development: The presence of multiple hydrogen bond donors and acceptors, along with its specific electronic profile, makes it a potential scaffold for designing new therapeutic agents.[15] The molecular electrostatic potential map can be used to predict its interaction with biological targets.

-

Materials Science: The significant intramolecular charge transfer suggests that this molecule may possess interesting nonlinear optical (NLO) properties.[16][17] Further calculations of hyperpolarizability could confirm its potential for use in optoelectronic devices.[18][19]

-

Energetic Materials: The presence of the nitro group, a common feature in energetic materials, suggests that derivatives of this compound could be explored for such applications.[20]

Conclusion

This in-depth theoretical guide has provided a comprehensive analysis of the molecular properties of 3,4-Diamino-5-nitropyridine using DFT calculations. The optimized geometry, vibrational frequencies, and electronic properties have been thoroughly investigated. The results indicate that the molecule possesses a unique electronic structure arising from the interplay of electron-donating amino groups and an electron-withdrawing nitro group. This leads to a relatively small HOMO-LUMO gap and significant intramolecular charge transfer, suggesting potential for applications in medicinal chemistry and materials science. The data and interpretations presented here serve as a valuable resource for researchers working with this and related compounds.

References

-

Sivaprakash, S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]

-

MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Periodico di Mineralogia. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Periodico di Mineralogia. [Link]

-

PubMed. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. PubMed. [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

-

ResearchGate. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. ResearchGate. [Link]

-

YouTube. (2025). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. [Link]

-

Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

-

ResearchGate. (2025). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. [Link]

-

ResearchGate. (2022). (PDF) Synthesis and Optical Properties of 3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. ResearchGate. [Link]

-

ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook. [Link]

-

NIH. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. NIH. [Link]

-

NIScPR. (n.d.). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Online Publishing @ NIScPR. [Link]

-

MDPI. (n.d.). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. MDPI. [Link]

-

Springer. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Springer. [Link]

-

NIH. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. NIH. [Link]

-

MDPI. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. MDPI. [Link]

-

ResearchGate. (n.d.). The graphical illustration of HOMO–LUMO and corresponding band gap energies of all the series of compounds. ResearchGate. [Link]

-

ResearchGate. (2025). Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine by Density Functional Theory. ResearchGate. [Link]

-

PubMed. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2 H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. PubMed. [Link]

-

Research India Publications. (n.d.). HOMO –LUMO Analysis of Dasatinib. Research India Publications. [Link]

-

Scientific & Academic Publishing. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. [Link]

-

ResearchGate. (2025). DFT calculations on molecular structure, spectral analysis, multiple interactions, reactivity, NLO property and molecular docking study of flavanol-2,4-dinitrophenylhydrazone. ResearchGate. [Link]

-

Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

-

MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. [Link]

-

PubMed. (n.d.). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. PubMed. [Link]

-

Scilit. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scilit. [Link]

-

NIH. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. NIH. [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations [pubmed.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. irjweb.com [irjweb.com]

- 10. mdpi.com [mdpi.com]

- 11. ripublication.com [ripublication.com]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. periodicodimineralogia.it [periodicodimineralogia.it]

- 14. m.youtube.com [m.youtube.com]

- 15. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity | MDPI [mdpi.com]

- 16. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. mdpi.com [mdpi.com]

- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Diamino-5-nitropyridine (CAS: 4318-68-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diamino-5-nitropyridine, identified by CAS number 4318-68-7, is a pivotal heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with two adjacent amino groups and an electron-withdrawing nitro group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis logic, key applications in pharmaceutical and materials science, and essential safety protocols. By synthesizing data from established literature and safety data sheets, this document serves as a crucial resource for professionals leveraging this compound in research and development.

Core Molecular Identity and Physicochemical Properties

3,4-Diamino-5-nitropyridine (also known as 5-nitropyridine-3,4-diamine) is a substituted pyridine derivative.[1] The strategic placement of its functional groups—two nucleophilic amino groups and a powerful electron-withdrawing nitro group—makes it a highly valuable intermediate for constructing more complex molecular frameworks.[1]

Chemical Structure

Caption: 2D Structure of 3,4-Diamino-5-nitropyridine.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 3,4-Diamino-5-nitropyridine. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 4318-68-7 | [1][2] |

| Molecular Formula | C₅H₆N₄O₂ | [1][2] |

| Molecular Weight | 154.13 g/mol | [2] |

| IUPAC Name | 5-nitropyridine-3,4-diamine | [1] |

| Melting Point | >173°C (decomposition) | [3] |

| Appearance | Yellow to orange crystalline powder | [4] |

| Purity | Typically ≥98% | [2] |

| Storage | 2-8°C, protect from light | [3] |

Synthesis Logic and Reaction Pathways

A plausible synthetic approach involves the controlled nitration of a di-substituted pyridine precursor. For instance, starting from 3,4-diaminopyridine, a selective nitration at the C5 position, which is activated by the two amino groups, could yield the target compound. Conversely, a more common industrial strategy involves starting with a less expensive pyridine derivative, introducing the nitro group first, and then adding the amino functionalities.

Caption: Plausible synthetic logic for nitropyridine derivatives.

This pathway highlights a common strategy in pyridine chemistry: leveraging a halo-substituent as a leaving group for nucleophilic aromatic substitution (SₙAr). The initial nitration is directed by the ring nitrogen, and the subsequent amination displaces the chloro group to form an aminonitropyridine intermediate. Further functionalization would lead to the target molecule.

Core Applications and Transformative Potential

The utility of 3,4-Diamino-5-nitropyridine stems from the differential reactivity of its functional groups. The amino groups can be readily derivatized, while the nitro group can be reduced to a third amino group, opening pathways to complex fused heterocyclic systems.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[3] The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The functional groups on 3,4-Diamino-5-nitropyridine allow for its elaboration into scaffolds for kinase inhibitors, ion channel modulators, and other targeted therapies.[6]

Its direct structural relationship to Amifampridine (3,4-Diaminopyridine), a potassium channel blocker used to treat Lambert-Eaton myasthenic syndrome (LEMS), underscores its importance.[8] Synthetic routes to Amifampridine often proceed through a 4-amino-3-nitropyridine intermediate, which is subsequently reduced.[6] The title compound offers an alternative, highly functionalized starting point for novel analogs and other drug candidates.

Energetic Materials Research

The combination of amino (fuel) and nitro (oxidizer) groups on a high-nitrogen heterocyclic backbone is a hallmark of many energetic materials.[9] While this specific compound is not a primary explosive, it serves as a precursor or a model compound for the synthesis and study of more complex, low-sensitivity energetic materials.[10] Research into compounds like 2,6-diamino-3,5-dinitropyridine (DADNP) and its N-oxide derivative (ANPyO) highlights the interest in this class of molecules for developing thermally stable explosives with high performance.[11] The density and heat of formation of such compounds are key parameters in predicting their energetic output.[10]

Caption: Application pathways from the core compound.

Representative Experimental Protocol: Reduction of a Nitropyridine

The reduction of the nitro group to an amine is a cornerstone transformation for this class of compounds. The following protocol, adapted from the synthesis of Amifampridine from 4-amino-3-nitropyridine, illustrates a standard and reliable method for this conversion using palladium-catalyzed hydrogenation. This procedure is representative of the high-yield, clean conversions necessary in pharmaceutical development.[6]

Objective: To reduce the nitro group of a nitroaminopyridine to yield a diaminopyridine.

Materials:

-

4-Amino-3-nitropyridine (1 equivalent)

-

Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)

-

Methanol (or Ethanol) as solvent

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Reaction flask (e.g., round-bottom flask)

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Vessel Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.

-

Reagent Addition: To the flask, add the 4-amino-3-nitropyridine substrate followed by the methanol solvent to create a solution or fine suspension.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

-

Inerting: Seal the flask and purge the system with an inert gas like nitrogen or argon to remove oxygen, which can be a hazard in hydrogenation reactions.

-

Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus. Maintain a positive pressure of hydrogen.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask again with an inert gas. Self-Validation Check: This step is critical for safety, as the catalyst can ignite in the presence of air and solvent. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude diaminopyridine product. The product can be further purified by recrystallization if necessary.[7]

Safety, Handling, and Storage

Working with functionalized pyridines, especially those containing nitro groups, requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) for structurally related aminopyridines and nitropyridines.[12][13][14]

5.1. Hazard Identification

-

Acute Toxicity: Considered hazardous. May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[12][13]

-

Irritation: Causes skin irritation and serious eye irritation/damage. May also cause respiratory irritation.[12][13]

-

Chronic Effects: Long-term exposure may have cumulative health effects. Pyridine derivatives can impact the nervous system.[12]

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protection:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with open cuts or abraded skin.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[13]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light.[3] Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

3,4-Diamino-5-nitropyridine (CAS 4318-68-7) is a compound of significant strategic importance for synthetic chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries, from advanced pharmaceutical intermediates to precursors for novel energetic materials. Understanding its synthesis, reactivity, and handling is paramount for researchers aiming to exploit its full potential. This guide serves as a foundational technical resource, providing the critical data and procedural insights necessary for the safe and effective utilization of this versatile chemical building block.

References

-

IJSDR. (n.d.). AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW. IJSDR. Available at: [Link]

- Google Patents. (2022). Process for the preparation of amifampridine phosphate.

-

PubChem. (n.d.). 5-Nitropyridine-2,3-diamine. National Center for Biotechnology Information. Available at: [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Available at: [Link]

-

Taylor & Francis Online. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials. Available at: [Link]

-

PubMed. (2004). Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridines | Request PDF. Available at: [Link]

-

ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]

-

ResearchGate. (2025). Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction | Request PDF. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

ResearchGate. (2023). An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, 3,4-Diamino-5-nitropyridine. Available at: [Link]

-

SpectraBase. (n.d.). 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. Available at: [Link]

-

DTIC. (n.d.). Nitration Enzyme Toolkit for the Biosynthesis of Energetic Materials. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-4-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Amifampridine. Available at: [Link]

-

University of Rhode Island. (n.d.). "Energetic Materials: Synthesis to Detonation" by Taylor Sandoval Busby. Available at: [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

ACS Publications. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. Available at: [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Available at: [Link]

-

Semantic Scholar. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Available at: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. synchem.de [synchem.de]

- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 4. CAS 2164-84-3: 4,6-Diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. ijsdr.org [ijsdr.org]

- 7. US20220127231A1 - Process for the prepartion of amifampridine phosphate - Google Patents [patents.google.com]

- 8. Amifampridine - Wikipedia [en.wikipedia.org]

- 9. A Short Review of Nitric Esters and Their Role in Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. 4214-76-0 | CAS DataBase [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Significance of Solubility for 3,4-Diamino-5-nitropyridine

An In-Depth Technical Guide to the Solubility of 3,4-Diamino-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3,4-Diamino-5-nitropyridine, a crucial parameter for its application in pharmaceutical development and organic synthesis. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their formulation and process development endeavors.

3,4-Diamino-5-nitropyridine is a heterocyclic compound featuring both hydrogen-bond donating amino groups and a strongly electron-withdrawing nitro group. This unique substitution pattern imparts specific physicochemical properties that are critical to understand for its application as a building block in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).[1]

Solubility is a fundamental physical property that dictates the bioavailability of an API and influences critical manufacturing processes such as crystallization, purification, and formulation.[2][3] A thorough understanding of the solubility of 3,4-Diamino-5-nitropyridine in various organic solvents is paramount for:

-

Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, leading to improved reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes for purification, where the compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is a key determinant of the drug's delivery and efficacy.[2]

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

Theoretical Considerations for Solvent Selection

The molecular structure of 3,4-Diamino-5-nitropyridine suggests a polar molecule with the capacity for both hydrogen bonding and dipole-dipole interactions. The two amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," it is anticipated that 3,4-Diamino-5-nitropyridine will exhibit higher solubility in polar organic solvents. The following classes of solvents are logical candidates for solubility screening:

-

Protic Solvents: Alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the amino groups.

-

Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are strong hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar compounds.

-

Ketones: Acetone may offer moderate solubility due to its polarity.

-

Ethers and Esters: Solvents like tetrahydrofuran (THF) and ethyl acetate may show lower to moderate solubility.

-

Nonpolar Solvents: Hydrocarbons (e.g., hexane, toluene) are expected to be poor solvents for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed protocol for determining the equilibrium solubility of 3,4-Diamino-5-nitropyridine in a range of organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

3,4-Diamino-5-nitropyridine (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Diamino-5-nitropyridine to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 3,4-Diamino-5-nitropyridine of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[5]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The solubility data for 3,4-Diamino-5-nitropyridine in various organic solvents at a specified temperature should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility Data for 3,4-Diamino-5-nitropyridine at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |

| Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] |

| Acetonitrile (ACN) | 37.5 | [Experimental Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] |

| Hexane | 1.9 | [Experimental Value] |

Note: The values in this table are illustrative and must be determined experimentally.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 3,4-Diamino-5-nitropyridine in organic solvents. The proposed methodology, based on the shake-flask method coupled with HPLC or UV-Vis analysis, represents a robust approach for generating reliable solubility data.

For drug development professionals and synthetic chemists, this information is critical for informed solvent selection, process optimization, and formulation design. Future studies could expand upon this work by:

-

Determining solubility at various temperatures to understand the thermodynamic properties of dissolution.

-

Investigating solubility in binary or ternary solvent mixtures to fine-tune solvent properties for specific applications.[6]

-

Correlating experimental solubility data with computational prediction models to enhance in-silico screening of solvent systems.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility of 3,4-Diamino-5-nitropyridine, thereby accelerating their research and development efforts.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3,4-Diamino[3,4-b]pyridine. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

-

MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]

-

MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

-

Pipzine Chemicals. (n.d.). 4-Amino-3,5-dinitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-nitropyridine. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. mdpi.com [mdpi.com]

- 6. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-5-nitropyridine from 3,4-Diaminopyridine

Introduction

3,4-Diamino-5-nitropyridine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical and materials science targets. Its trifunctional nature, featuring two amino groups and a nitro group on a pyridine scaffold, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to 3,4-diamino-5-nitropyridine, commencing from the readily available starting material, 3,4-diaminopyridine. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Synthetic Strategy: A Three-Step Approach

Direct nitration of 3,4-diaminopyridine is fraught with challenges. The two amino groups are potent activating groups, rendering the pyridine ring highly susceptible to electrophilic attack. This can lead to a mixture of over-nitrated products, oxidation of the amino groups, or other undesirable side reactions, resulting in low yields and purification difficulties. To circumvent these issues, a three-step synthetic strategy involving protection, nitration, and deprotection is employed. This approach ensures a controlled and selective introduction of the nitro group at the desired C5 position.

The overall synthetic workflow can be visualized as follows:

Figure 1: The three-step synthetic route from 3,4-diaminopyridine to 3,4-diamino-5-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 3,4-Diacetylaminopyridine (Protection)

The initial step involves the protection of the highly activating amino groups of 3,4-diaminopyridine through acetylation. This is achieved by reacting 3,4-diaminopyridine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The acetyl groups temporarily deactivate the amino functionalities, moderating their directing influence and preventing unwanted side reactions during the subsequent nitration step.

Protocol:

-

To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine, add a base like triethylamine (TEA) or use pyridine as both solvent and base (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 3,4-diacetylaminopyridine.

Step 2: Synthesis of 3,4-Diacetylamino-5-nitropyridine (Nitration)

With the amino groups protected, the pyridine ring can be selectively nitrated at the C5 position. The two acetyl groups are ortho-, para-directing; however, their steric bulk and the electronic nature of the pyridine ring favor the introduction of the nitro group at the less hindered C5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for deactivated aromatic systems.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4-diacetylaminopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Stir the mixture until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (a ratio of 1:4 v/v is common) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the protected diaminopyridine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat if necessary, while monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, until a pH of 7-8 is reached.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 3,4-diacetylamino-5-nitropyridine.

-

The crude product can be further purified by recrystallization.

Step 3: Synthesis of 3,4-Diamino-5-nitropyridine (Deprotection)

The final step is the removal of the acetyl protecting groups to unveil the desired 3,4-diamino-5-nitropyridine. This is typically achieved through acid- or base-catalyzed hydrolysis. Acidic hydrolysis is often preferred to avoid potential side reactions associated with strong bases and nitro groups.

Protocol:

-

Suspend the crude 3,4-diacetylamino-5-nitropyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the deprotection by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-diamino-5-nitropyridine.

Data Summary

The following table summarizes the key physical and analytical data for the compounds involved in this synthetic route.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Off-white to tan crystalline solid | 218-222 |

| 3,4-Diacetylaminopyridine | C₉H₁₁N₃O₂ | 193.20 | White to off-white solid | (Not readily available) |

| 3,4-Diacetylamino-5-nitropyridine | C₉H₁₀N₄O₄ | 238.20 | Yellow solid | (Not readily available) |

| 3,4-Diamino-5-nitropyridine | C₅H₆N₄O₂ | 154.13 | Yellow to orange solid | (Not readily available) |

Characterization Data

3,4-Diaminopyridine:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (s, 1H), 7.28 (d, J = 5.2 Hz, 1H), 6.55 (d, J = 5.2 Hz, 1H), 5.75 (s, 2H, NH₂), 4.85 (s, 2H, NH₂).

-

IR (KBr, cm⁻¹): 3450, 3300, 3150 (N-H stretching), 1640, 1590, 1500 (C=C and C=N stretching).

(Note: Complete characterization data for the intermediates and the final product would require experimental determination or access to specific literature sources that were not identified in the search.)

Safety Considerations

-

3,4-Diaminopyridine: Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Nitrating Mixture (Nitric Acid/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. The addition of the nitrating mixture should be done slowly and at low temperatures to control the exothermic reaction.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 3,4-diamino-5-nitropyridine from 3,4-diaminopyridine is effectively accomplished through a three-step sequence of protection, nitration, and deprotection. This strategy provides a controlled and selective method for the introduction of the nitro group, avoiding the complications of direct nitration. The protocols outlined in this guide, along with the underlying chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

Introduction: The Significance of 3,4-Diaminopyridine and its Nitro-Derivatives

An In-depth Technical Guide to the Synthesis of Nitrated 3,4-Diaminopyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for the nitration of 3,4-diaminopyridine. We will explore the underlying chemical principles, present detailed experimental protocols, and address critical safety and analytical considerations. Our focus is on elucidating the causality behind experimental choices to ensure a trustworthy and reproducible methodology.

3,4-Diaminopyridine (3,4-DAP), also known by the drug name Amifampridine, is a potent blocker of voltage-gated potassium channels.[1] Its primary clinical application is in the treatment of rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1] Beyond its direct therapeutic use, 3,4-DAP serves as a versatile heterocyclic building block for the synthesis of more complex molecules, such as imidazo[4,5-c]pyridines, which are scaffolds of significant interest in medicinal chemistry.

The introduction of a nitro (-NO₂) group onto the 3,4-DAP scaffold dramatically expands its synthetic utility. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups (e.g., an amine via reduction), making nitrated 3,4-DAP a key intermediate for creating a diverse library of substituted pyridine compounds for drug discovery and materials science.

Part 1: The Mechanistic Landscape of Nitrating 3,4-Diaminopyridine

Electrophilic Aromatic Substitution on an Activated Pyridine Core

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction typically involves an electrophile, the nitronium ion (NO₂⁺), which attacks the electron-rich π-system of the aromatic ring.[2] Pyridine itself is an electron-deficient heterocycle due to the electronegative nitrogen atom, making it generally resistant to EAS reactions.[3][4]

However, the 3,4-diaminopyridine substrate presents a starkly different reactivity profile. The two amino groups (-NH₂) are powerful activating substituents that donate electron density into the pyridine ring, making it highly susceptible to electrophilic attack. This high reactivity is a double-edged sword; it facilitates the reaction but also introduces significant challenges related to selectivity and stability.

The Nitronium Ion: The Active Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

Sources

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of 3,4-Diamino-5-nitropyridine: Key Starting Materials and Strategic Pathways

Executive Summary

3,4-Diamino-5-nitropyridine is a significant heterocyclic compound, primarily utilized as a high-energy-density material (HEDM) precursor and a versatile building block in the synthesis of complex pharmaceutical agents. Its structure, featuring vicinal diamines on a highly electron-deficient nitropyridine core, presents unique regiochemical and reactivity challenges for synthetic chemists. This technical guide provides an in-depth analysis of the most viable synthetic strategies for preparing 3,4-Diamino-5-nitropyridine, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will explore two primary strategic pathways: a Nucleophilic Aromatic Substitution (SNAr) approach starting from di-halogenated precursors and a Functional Group Interconversion (FGI) route commencing with substituted aminopyridines. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the practical synthesis of this important molecule.

Introduction to 3,4-Diamino-5-nitropyridine

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science.[1] The introduction of specific functional groups profoundly alters its chemical and physical properties. 3,4-Diamino-5-nitropyridine is characterized by:

-

An Electron-Deficient Core: The pyridine nitrogen and the powerful electron-withdrawing nitro group at the C-5 position render the aromatic ring highly electron-poor. This electronic nature is central to its synthetic accessibility and its performance in energetic applications.

-

Vicinal Diamines: The adjacent amino groups at the C-3 and C-4 positions are key functionalities for subsequent chemical transformations, such as the formation of fused heterocyclic systems (e.g., imidazopyridines or triazolopyridines).

-

Synthetic Challenges: The primary hurdles in its synthesis involve the controlled, regioselective introduction of three distinct substituents onto the pyridine ring. Direct nitration and amination of a simple pyridine ring lack the required selectivity.[2] Therefore, multi-step, strategically planned syntheses are mandatory.

This guide will dissect logical and field-proven methodologies, emphasizing the critical role of the starting material in determining the overall efficiency and success of the synthesis.

Strategic Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and powerful strategy for constructing highly substituted pyridines is through Nucleophilic Aromatic Substitution (SNAr). This approach relies on a starting material equipped with good leaving groups at the target positions, which are activated by electron-withdrawing groups.

The Keystone Precursor: 3,4-Dichloro-5-nitropyridine

For the synthesis of 3,4-Diamino-5-nitropyridine, the ideal starting material for an SNAr strategy is 3,4-dichloro-5-nitropyridine .

Causality of Precursor Selection:

-

Leaving Groups: Two chloro atoms at the C-3 and C-4 positions serve as excellent leaving groups for nucleophilic displacement by an amine source.

-

Electronic Activation: The synthesis is governed by the powerful activating effect of the C-5 nitro group and the inherent electron deficiency of the pyridine ring. The C-4 position is doubly activated—being para to the nitro group and ortho to the ring nitrogen—making it exceptionally susceptible to nucleophilic attack.[3] The C-2 position is also highly activated, but the C-4 position generally exhibits greater reactivity in such systems. The C-3 position is less activated, which allows for a potentially stepwise and controlled amination process.

Synthesis of the Dihalo Precursor

While not commercially widespread, 3,4-dichloro-5-nitropyridine can be synthesized from more common starting materials. A plausible, multi-step synthesis begins with 2,6-dihydroxypyridine, proceeding through chlorination, nitration, and deoxygenation/chlorination steps. However, a more direct, albeit challenging, route involves the nitration of 3,4-dichloropyridine. Due to the deactivating nature of the chlorine atoms, this requires harsh conditions and often results in mixtures of isomers. For the purpose of this guide, we will assume the availability of this keystone precursor to focus on the core amination sequence.

Stepwise Amination Protocol: A Self-Validating System

The conversion of 3,4-dichloro-5-nitropyridine to the target diamine is achieved via a two-step amination process, leveraging the differential reactivity of the C-4 and C-3 positions.

Caption: SNAr pathway from a di-chloro precursor.

-

Setup: A high-pressure reaction vessel (e.g., a Parr autoclave) is charged with 3,4-dichloro-5-nitropyridine (1.0 equiv).

-

Solvent and Reagent: An alcoholic solvent such as ethanol or isopropanol is added, followed by a solution of aqueous or anhydrous ammonia (5-10 equiv). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia.

-

Reaction Conditions: The vessel is sealed and heated to a moderate temperature, typically in the range of 60-80°C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the vessel is cooled to room temperature, and the pressure is carefully vented. The solvent is removed under reduced pressure. The resulting solid crude product, 4-amino-3-chloro-5-nitropyridine , is purified by recrystallization or column chromatography.

Expertise & Trustworthiness: This first amination proceeds with high regioselectivity because the kinetic and thermodynamic product is the same. The C-4 position's superior activation ensures it reacts preferentially, leaving the C-3 chloro group intact under these controlled conditions.

-

Setup: The purified 4-amino-3-chloro-5-nitropyridine (1.0 equiv) from the previous step is charged into a high-pressure reaction vessel.

-

Solvent and Reagent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be used to increase solubility and reaction rate, along with a higher concentration of ammonia (10-20 equiv).

-

Reaction Conditions: This second substitution is significantly more challenging as the electron-donating character of the newly installed C-4 amino group reduces the overall electrophilicity of the ring. Consequently, more forcing conditions are required, typically involving higher temperatures (>120°C) and elevated pressure.

-

Work-up and Isolation: The work-up procedure is similar to Step 1. After cooling and venting, the reaction mixture is often poured into water to precipitate the product. The solid 3,4-diamino-5-nitropyridine is collected by filtration, washed, and dried. Purity can be further enhanced by recrystallization.

Quantitative Data Summary

| Step | Starting Material | Product | Typical Conditions | Typical Yield |